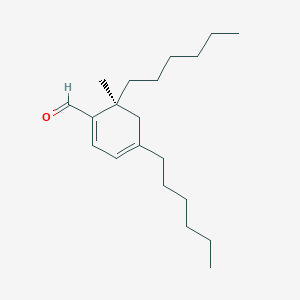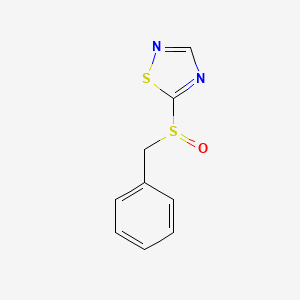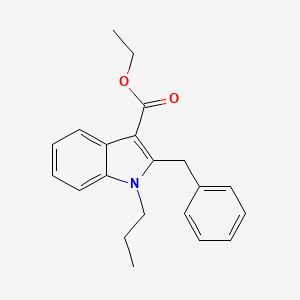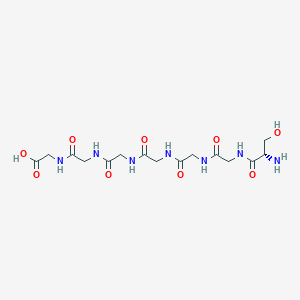![molecular formula C11H11BrN4O B14199966 2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol CAS No. 920512-32-9](/img/structure/B14199966.png)
2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol is a complex organic compound that features both amino and phenol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the initial bromination of pyrazine, followed by the introduction of an amino group. The final step involves the coupling of the bromopyrazine derivative with a phenol derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of palladium-catalyzed cross-coupling reactions. These methods ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen.
Substitution: The bromine atom in the pyrazine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: Quinone derivatives.
Reduction: De-brominated pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The amino and phenol groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The bromopyrazine moiety may also play a role in its biological activity by interacting with nucleic acids or other cellular components.
Comparaison Avec Des Composés Similaires
- 2-Amino-5-bromopyrazine
- 2-Amino-5-bromopyridine
- 2,5-Dibromopyrazine
- 2-Bromo-5-methoxypyrazine
Comparison: Compared to these similar compounds, 2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol is unique due to the presence of both amino and phenol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups in a single molecule allows for a broader range of applications and interactions in various scientific fields.
Propriétés
Numéro CAS |
920512-32-9 |
|---|---|
Formule moléculaire |
C11H11BrN4O |
Poids moléculaire |
295.14 g/mol |
Nom IUPAC |
2-amino-5-[[(3-bromopyrazin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C11H11BrN4O/c12-10-11(15-4-3-14-10)16-6-7-1-2-8(13)9(17)5-7/h1-5,17H,6,13H2,(H,15,16) |
Clé InChI |
DMQVNBVMGFZVNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CNC2=NC=CN=C2Br)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)


![5-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14199909.png)


![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)



![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
![1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14199956.png)
![3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14199959.png)
